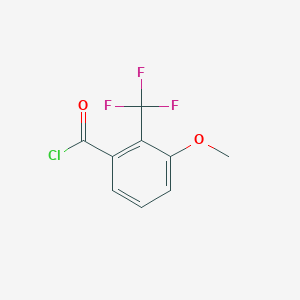

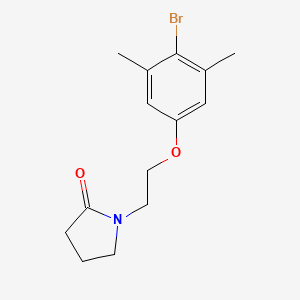

![molecular formula C9H22Cl2N2 B1472154 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride CAS No. 1803580-87-1](/img/structure/B1472154.png)

2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride

Descripción general

Descripción

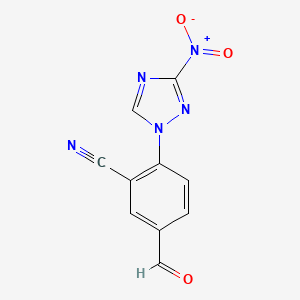

“2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride” is a chemical compound with the molecular formula C9H22Cl2N2 . It is also known as 2-(3-propan-2-ylpyrrolidin-1-yl)ethanamine; dihydrochloride .

Molecular Structure Analysis

The molecular structure of “2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride” consists of 9 carbon atoms, 22 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Aplicaciones Científicas De Investigación

Pyrrolidine in Drug Discovery

Pyrrolidine rings serve as a scaffold in medicinal chemistry due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and enhance three-dimensional molecule coverage. This review emphasizes the role of pyrrolidine and its derivatives in generating bioactive molecules with selective target engagement. It details synthetic strategies and structure-activity relationships (SAR), showcasing the importance of stereoisomerism and substituent orientation for diverse biological profiles in drug candidates (Li Petri et al., 2021).

Arylmethylidenefuranones and Pyrrolidines

The reactivity of arylmethylidenefuranones with various nucleophiles, including heterocyclic amines, is systematized. This review explores the synthesis of cyclic and heterocyclic compounds, demonstrating the versatility of pyrrolidine derivatives in generating a broad array of structures, such as pyrrolones, through specific reactions (Kamneva et al., 2018).

Propargylic Alcohols to Pyridines and Isoquinolines

Propargylic alcohols offer a unique route to construct pyridine and isoquinoline derivatives, important structures in medicinal chemistry. This review outlines the approaches for synthesizing these heterocycles from propargylic alcohols, underscoring the synthetic utility of the pyrrolidine backbone in accessing complex cyclic systems (Mishra et al., 2022).

Chiral Sulfinamides in N-Heterocycle Synthesis

Chiral sulfinamides, especially tert-butanesulfinamide, are highlighted for their role in the asymmetric synthesis of N-heterocycles, such as pyrrolidines. This review showcases the use of sulfinimines derived from tert-butanesulfinamide in creating structurally diverse and biologically relevant heterocycles, illustrating the potential of pyrrolidine derivatives in natural product and therapeutic compound synthesis (Philip et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with various receptors and enzymes .

Mode of Action

The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, altering its conformation, and modulating its activity .

Biochemical Pathways

Based on the known activities of similar compounds, it may influence several pathways, leading to downstream effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride . .

Propiedades

IUPAC Name |

2-(3-propan-2-ylpyrrolidin-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-8(2)9-3-5-11(7-9)6-4-10;;/h8-9H,3-7,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBORRLVVRSTCIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCN(C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

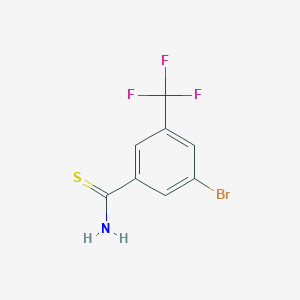

![2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid](/img/structure/B1472092.png)

![4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline](/img/structure/B1472093.png)